molecular formula C12H15NO3 B14657319 N-(2-Hydroxyethyl)-2-methoxycinnamamide CAS No. 43196-12-9

N-(2-Hydroxyethyl)-2-methoxycinnamamide

Cat. No.: B14657319
CAS No.: 43196-12-9
M. Wt: 221.25 g/mol
InChI Key: RESCTOBKYJIMHJ-VOTSOKGWSA-N
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Description

N-(2-Hydroxyethyl)-2-methoxycinnamamide is an organic compound that belongs to the cinnamamide family This compound is characterized by the presence of a hydroxyethyl group and a methoxy group attached to the cinnamamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Hydroxyethyl)-2-methoxycinnamamide typically involves the reaction of 2-methoxycinnamic acid with ethanolamine. The reaction is carried out under controlled conditions, often using a catalyst to facilitate the process. The reaction conditions include maintaining a specific temperature and pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The use of solid catalysts and optimized reaction conditions further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-Hydroxyethyl)-2-methoxycinnamamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Substitution reactions often require the presence of a strong base or acid to facilitate the exchange of functional groups.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(2-Hydroxyethyl)-2-methoxycinnamamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the formulation of cosmetics and personal care products due to its beneficial properties.

Mechanism of Action

The mechanism of action of N-(2-Hydroxyethyl)-2-methoxycinnamamide involves its interaction with specific molecular targets and pathways. The hydroxyethyl and methoxy groups play a crucial role in its biological activity. The compound can modulate various biochemical pathways, leading to its observed effects. For example, it may inhibit certain enzymes or interact with cellular receptors to exert its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Hydroxyethyl)cinnamamide
  • N-(2-Hydroxyethyl)-3-methoxycinnamamide
  • N-(2-Hydroxyethyl)-4-methoxycinnamamide

Uniqueness

N-(2-Hydroxyethyl)-2-methoxycinnamamide is unique due to the specific positioning of the methoxy group on the cinnamamide backbone. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to its analogs, it may exhibit enhanced stability, solubility, or biological activity.

Properties

CAS No.

43196-12-9

Molecular Formula

C12H15NO3

Molecular Weight

221.25 g/mol

IUPAC Name

(E)-N-(2-hydroxyethyl)-3-(2-methoxyphenyl)prop-2-enamide

InChI

InChI=1S/C12H15NO3/c1-16-11-5-3-2-4-10(11)6-7-12(15)13-8-9-14/h2-7,14H,8-9H2,1H3,(H,13,15)/b7-6+

InChI Key

RESCTOBKYJIMHJ-VOTSOKGWSA-N

Isomeric SMILES

COC1=CC=CC=C1/C=C/C(=O)NCCO

Canonical SMILES

COC1=CC=CC=C1C=CC(=O)NCCO

Origin of Product

United States

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